
GSK3008348: A Potent and Selective Modulator
of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK 3008348

Cat. No.: B11933988 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
GSK3008348 is a novel, potent, and selective small molecule inhibitor of the αvβ6 integrin, a

key activator of transforming growth factor-beta (TGF-β).[1][2] Developed as an inhaled

therapeutic for idiopathic pulmonary fibrosis (IPF), GSK3008348 has demonstrated significant

potential in preclinical models by effectively reducing TGF-β signaling to normal levels.[2][3]

This document provides a comprehensive technical overview of GSK3008348, including its

mechanism of action, quantitative pharmacological data, and relevant experimental

methodologies.

Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular

processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[4]

Dysregulation of this pathway is a central driver in the pathogenesis of fibrotic diseases such

as idiopathic pulmonary fibrosis (IPF).[1] The αvβ6 integrin, which is significantly upregulated in

IPF lung tissue, plays a pivotal role in the activation of latent TGF-β.[1][5] GSK3008348, an

RGD-mimetic, has been specifically designed to target and inhibit the αvβ6 integrin, thereby

preventing the release of active TGF-β and attenuating downstream pro-fibrotic signaling.[3]
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GSK3008348 functions as a high-affinity antagonist of the αvβ6 integrin.[6] By binding to αvβ6,

it blocks the interaction with the latency-associated peptide (LAP) of the latent TGF-β complex.

This prevents the conformational change required for the release and activation of mature

TGF-β. Furthermore, studies in human lung epithelial cells have shown that GSK3008348

induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin,

leading to a prolonged inhibition of TGF-β signaling.[2][3]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GSK3008348 from various

preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter Value Species/Cell Line Reference

αvβ6 IC50 1.50 nM - [7]

αvβ1 IC50 2.83 nM - [7]

αvβ3 IC50 12.53 nM - [7]

αvβ5 IC50 4.00 nM - [7]

αvβ8 IC50 2.26 nM - [7]

αvβ6 pKi 10.4 - [6]

αvβ6 pKi (low protein) 11.0 - [6]

Cell Adhesion pIC50 8.4 - [6]

Receptor

Internalization pEC50
9.8

Primary Lung

Epithelial Cells
[6]

Table 2: Pharmacokinetic Properties
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Parameter Value Species Reference

Terminal Elimination

Half-life (T½)
7.95 - 10.2 hours

Human (Healthy

Volunteers)
[1][8]

Time to Maximum

Plasma Concentration

(Tmax)

~30 minutes
Human (Healthy

Volunteers)
[1][8]

Receptor Dissociation

Half-life
~9 hours In vitro [1]

Integrin Internalization

Half-life (t½)
2.6 ± 0.5 minutes NHBE cells [3]

Integrin Return to Cell

Surface Half-life (t½)
11.0 ± 1.9 hours NHBE cells [3]

Experimental Protocols
Detailed experimental protocols for the characterization of GSK3008348 have been reported in

the literature. Below are summaries of key methodologies.

Radioligand Binding Assay
To determine the binding affinity (Ki) of GSK3008348 for αvβ6 and other integrins, a

competitive radioligand binding assay is employed. The assay typically involves incubating a

known concentration of a radiolabeled ligand that binds to the integrin of interest with varying

concentrations of the unlabeled test compound (GSK3008348). The amount of bound

radioligand is then measured, and the data are used to calculate the IC50 value, which is

subsequently converted to a Ki value using the Cheng-Prusoff equation. A more sensitive

version of this assay with a lower protein concentration can be used to determine a more

precise affinity.[6]

Cell Adhesion Assay
The potency of GSK3008348 in inhibiting integrin-mediated cell adhesion is assessed using a

cell adhesion assay. This involves coating plates with an integrin ligand, such as fibronectin or

LAP. Cells expressing the target integrin (e.g., αvβ6) are then added to the wells in the
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presence of varying concentrations of GSK3008348. After an incubation period, non-adherent

cells are washed away, and the remaining adherent cells are quantified, typically using a

colorimetric or fluorescent method. The results are used to determine the pIC50 value.[6]

In Vivo Murine Bleomycin-Induced Lung Fibrosis Model
To evaluate the in vivo efficacy of GSK3008348, the bleomycin-induced lung fibrosis model in

mice is commonly used. In this model, mice are administered bleomycin intratracheally to

induce lung injury and subsequent fibrosis. GSK3008348 is then administered, often via

inhalation or oropharyngeal aspiration, to assess its ability to mitigate the fibrotic response. Key

endpoints measured in this model include lung collagen deposition, levels of fibrotic markers in

serum (e.g., C3M), and assessment of downstream TGF-β signaling in lung tissue.[2][3]

Phase 1 Clinical Trial in Healthy Volunteers
The safety, tolerability, and pharmacokinetics of GSK3008348 in humans were evaluated in a

randomized, double-blind, placebo-controlled, single ascending dose study in healthy

participants.[1][9] Subjects received single inhaled doses of GSK3008348 or placebo. Safety

was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs,

and electrocardiograms. Pharmacokinetic parameters were determined by measuring plasma

concentrations of GSK3008348 at various time points post-dose.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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